molecular formula C20H39NO3 B14740960 8-(Acetylamino)octadecanoic acid CAS No. 6622-46-4

8-(Acetylamino)octadecanoic acid

Cat. No.: B14740960
CAS No.: 6622-46-4
M. Wt: 341.5 g/mol
InChI Key: HOCXAEJKLQEEOU-UHFFFAOYSA-N
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Description

8-(Acetylamino)octadecanoic acid is a long-chain fatty acid derivative with the molecular formula C20H39NO3 This compound is characterized by the presence of an acetylamino group attached to the octadecanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(Acetylamino)octadecanoic acid typically involves the acetylation of octadecanoic acid. One common method is the reaction of octadecanoic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods: Industrial production of this compound may involve large-scale acetylation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 8-(Acetylamino)octadecanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetylamino group to an amine group.

    Substitution: The acetylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

8-(Acetylamino)octadecanoic acid has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its role in lipid metabolism and cell signaling pathways.

    Medicine: Investigated for potential therapeutic applications, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of surfactants, lubricants, and cosmetics.

Mechanism of Action

The mechanism of action of 8-(Acetylamino)octadecanoic acid involves its interaction with specific molecular targets and pathways. The acetylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity. It may modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various physiological effects.

Comparison with Similar Compounds

    Octadecanoic Acid: Lacks the acetylamino group, resulting in different chemical and biological properties.

    8-Acetamidooctadecanoic Acid: Similar structure but may have different functional groups attached.

    Methyl Stearate: An ester derivative of octadecanoic acid with distinct properties.

Uniqueness: 8-(Acetylamino)octadecanoic acid is unique due to the presence of the acetylamino group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry.

Properties

CAS No.

6622-46-4

Molecular Formula

C20H39NO3

Molecular Weight

341.5 g/mol

IUPAC Name

8-acetamidooctadecanoic acid

InChI

InChI=1S/C20H39NO3/c1-3-4-5-6-7-8-9-12-15-19(21-18(2)22)16-13-10-11-14-17-20(23)24/h19H,3-17H2,1-2H3,(H,21,22)(H,23,24)

InChI Key

HOCXAEJKLQEEOU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(CCCCCCC(=O)O)NC(=O)C

Origin of Product

United States

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